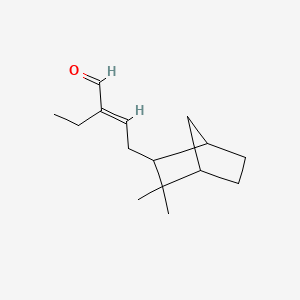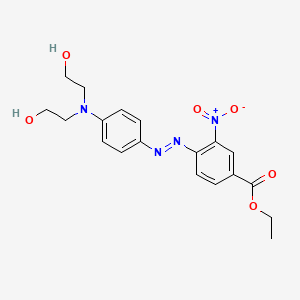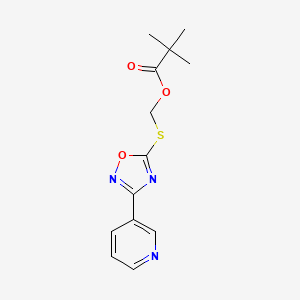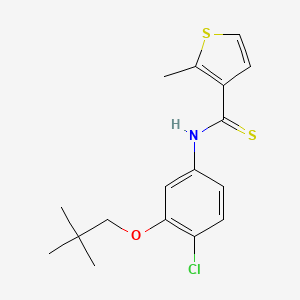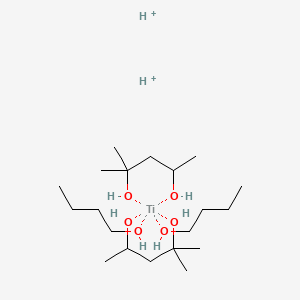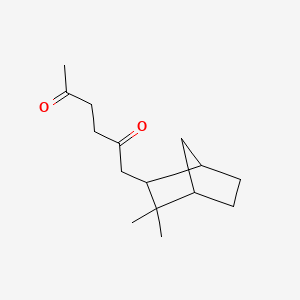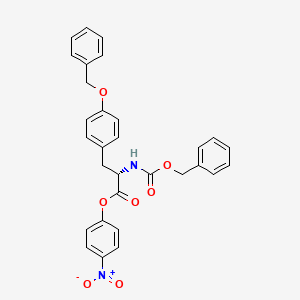
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate is a complex organic compound that belongs to the class of tyrosine derivatives It is characterized by the presence of a nitrophenyl group, a benzyl group, and a benzyloxycarbonyl group attached to the L-tyrosine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate typically involves multiple steps, starting from L-tyrosine. The process includes the protection of the amino group, the introduction of the nitrophenyl ester, and the benzylation of the hydroxyl group. Common reagents used in these reactions include benzyl chloride, nitrophenol, and various protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are often employed.
Major Products Formed
Oxidation: Formation of corresponding amino derivatives.
Reduction: Conversion to amino-tyrosine derivatives.
Substitution: Formation of various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug for targeted drug delivery.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can act as a leaving group in enzymatic reactions, facilitating the formation of active intermediates. The benzyl and benzyloxycarbonyl groups provide stability and specificity to the compound, allowing it to interact selectively with its targets.
Comparison with Similar Compounds
Similar Compounds
- O-Benzyl-N-T-Boc-L-Tyrosine 4-Nitrophenyl Ester
- Carbobenzoxy-L-Tyrosine 4-Nitrophenyl Ester
- N (Alpha)-T-Boc-L-Tryptophan 4-Nitrophenyl Ester
Uniqueness
4-Nitrophenyl O-benzyl-N-((benzyloxy)carbonyl)-L-tyrosinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both benzyl and benzyloxycarbonyl groups provides enhanced stability and selectivity, making it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
3562-03-6 |
|---|---|
Molecular Formula |
C30H26N2O7 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C30H26N2O7/c33-29(39-27-17-13-25(14-18-27)32(35)36)28(31-30(34)38-21-24-9-5-2-6-10-24)19-22-11-15-26(16-12-22)37-20-23-7-3-1-4-8-23/h1-18,28H,19-21H2,(H,31,34)/t28-/m0/s1 |
InChI Key |
NHTWLOMKUANJOW-NDEPHWFRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




